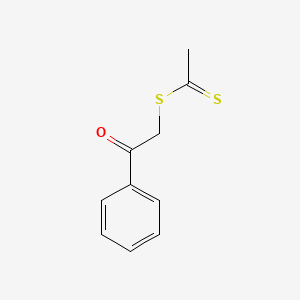
ALUMINUM PHTHALOCYANINE HYDROXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum Phthalocyanine Hydroxide is a metal phthalocyanine compound with the chemical formula C₃₂H₁₇AlN₈O. It is known for its highly conjugated cyclic structure, which includes a central chelated aluminum ion. This compound is part of the broader class of phthalocyanines, which are renowned for their chemical, mechanical, and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminum Phthalocyanine Hydroxide typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of aluminum salts. One common method is the reaction of phthalonitrile with aluminum chloride in a high-boiling solvent such as quinoline, followed by hydrolysis to introduce the hydroxide group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Aluminum Phthalocyanine Hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of the central aluminum ion.
Reduction: The compound can be reduced under specific conditions to alter its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminum, while substitution reactions can introduce various functional groups onto the phthalocyanine ring .
Scientific Research Applications
Aluminum Phthalocyanine Hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its stable structure and electronic properties.
Biology: The compound is employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.
Medicine: Beyond cancer therapy, it is also explored for its potential in antimicrobial treatments.
Industry: In industrial applications, it is used in the production of dyes, pigments, and electronic devices due to its stability and conductivity
Mechanism of Action
The mechanism of action of Aluminum Phthalocyanine Hydroxide, particularly in photodynamic therapy, involves the absorption of light, which excites the compound to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then induce cell death in targeted cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to apoptosis or necrosis .
Comparison with Similar Compounds
- Zinc Phthalocyanine
- Copper Phthalocyanine
- Iron Phthalocyanine
- Magnesium Phthalocyanine
Comparison: Aluminum Phthalocyanine Hydroxide is unique due to its specific electronic properties and stability. Compared to Zinc Phthalocyanine, it has different photophysical properties, making it more suitable for certain applications like photodynamic therapy. Copper Phthalocyanine, on the other hand, is widely used in pigments and dyes but lacks the same level of stability in biological applications. Iron and Magnesium Phthalocyanines have their own unique properties, but this compound stands out for its versatility and effectiveness in both industrial and medical applications .
Properties
CAS No. |
18155-23-2 |
|---|---|
Molecular Formula |
C32H17AlN8O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


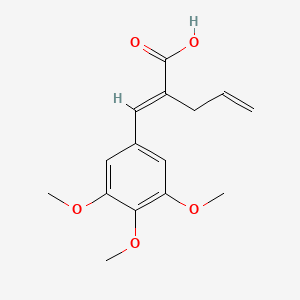
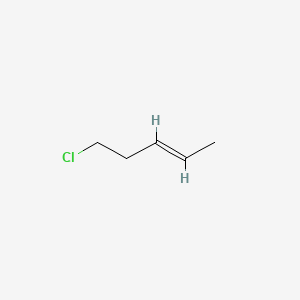
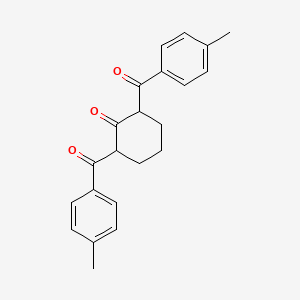
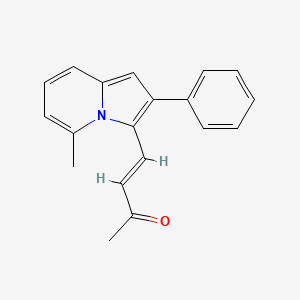
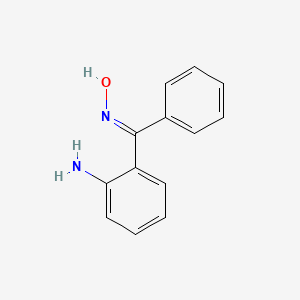
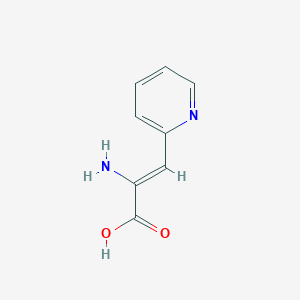
![Dimethyl 4-methylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B1174237.png)
